molecular formula C16H15N5OS B11980317 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11980317
M. Wt: 325.4 g/mol
InChI Key: DBIMIELSLDWJLB-WOJGMQOQSA-N
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Description

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-ethoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Chemical Reactions Analysis

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5OS/c1-2-22-14-8-4-3-6-12(14)11-18-21-15(19-20-16(21)23)13-7-5-9-17-10-13/h3-11H,2H2,1H3,(H,20,23)/b18-11+

InChI Key

DBIMIELSLDWJLB-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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